molecular formula C8H9N.ClH B1149185 (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride CAS No. 10479-62-6

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride

Cat. No.: B1149185
CAS No.: 10479-62-6
M. Wt: 155.627
InChI Key:
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Description

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride is a chemical compound with significant importance in various fields of scientific research

Scientific Research Applications

Chemistry

In chemistry, (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride is used as an intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is used in the development of pharmaceutical agents. It is an intermediate in the synthesis of drugs like perindopril, which is used to treat hypertension and heart failure .

Industry

In the industrial sector, this compound is utilized in the production of polymers and other materials. Its unique structural properties make it valuable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride involves several steps. One common method starts with the preparation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which is then subjected to a series of reactions including nucleophilic attack, hydrogenation, and cyclization . The reaction conditions typically involve the use of reagents such as N,N-dimethylformamide, sulfuric acid, and various catalysts like palladium, platinum, rhodium, and nickel .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, organic solvents like tetrahydrofuran, and bases such as sodium hydroxide. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an intermediate in the synthesis of ACE inhibitors like perindopril, which inhibit the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride is unique due to its specific stereochemistry and structural properties, which make it a valuable intermediate in various synthetic and medicinal applications. Its ability to undergo diverse chemical reactions and form a wide range of products further enhances its significance in scientific research and industrial processes.

Properties

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQIZUYXKFTUEB-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2CNC[C@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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